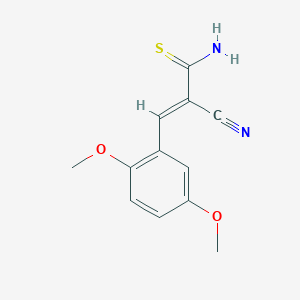

2-cyano-3-(2,5-dimethoxyphenyl)-2-propenethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-3-(2,5-dimethoxyphenyl)-2-propenethioamide is a chemical compound that has attracted interest in the field of organic chemistry due to its unique structure and properties. It falls under the category of cyanothioacrylamides, which are known for their active electrophilic centers and potential in various chemical reactions.

Synthesis Analysis

The synthesis of similar compounds, such as 5-acyl-2-amino-3-cyanothiophenes, involves interactions between 3-amino-2-cyanothioacrylamides and active halo methylene compounds under mild conditions, resulting in polyfunctional thiophene derivatives with significant functionalities (Lugovik et al., 2017). This provides a foundation for understanding the synthesis processes relevant to 2-cyano-3-(2,5-dimethoxyphenyl)-2-propenethioamide.

Molecular Structure Analysis

The molecular structure of cyano-substituted compounds influences their photophysical properties, as demonstrated by the relationship between optoelectronic properties and molecular structures in similar chemical entities. These properties are primarily determined by the interaction of the molecular structure with light, resulting in phenomena like intramolecular charge-transfer (Lugovik et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to 2-cyano-3-(2,5-dimethoxyphenyl)-2-propenethioamide has been studied through their interactions with different reagents. For instance, the electrochemical behavior of related compounds has been explored, revealing mechanisms such as E(CE)n, which involve oxidation and coupling reactions (Ekinci et al., 2000). Additionally, reactions like cycloadditions have been used to study the properties of cyanothioacrylamides, highlighting their regio- and stereoselectivity (Deryabina et al., 2005).

Physical Properties Analysis

The physical properties of similar cyano-substituted compounds include crystallizability and solubility influenced by their molecular structure. For example, the presence of the cyano group can lead to deviations from coplanarity and impact the stacking of the main chains, affecting properties like melting points and solubility (Chen & Chang, 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are significantly affected by the cyano and alkoxy groups present in compounds like 2-cyano-3-(2,5-dimethoxyphenyl)-2-propenethioamide. Studies on similar molecules demonstrate how these functional groups contribute to the overall reactivity, facilitating a range of chemical transformations and affecting the electron-donating and -withdrawing properties of the compound (Deryabina et al., 2005).

Eigenschaften

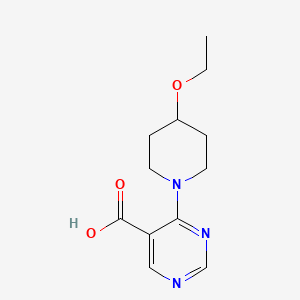

IUPAC Name |

(E)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-15-10-3-4-11(16-2)8(6-10)5-9(7-13)12(14)17/h3-6H,1-2H3,(H2,14,17)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBAZAYNNOWGBI-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)(2-fluorophenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5640189.png)

![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)

![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)

![ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5640224.png)

![N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5640241.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B5640247.png)

![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)

![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640262.png)